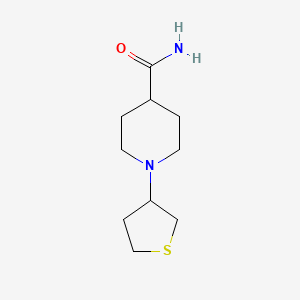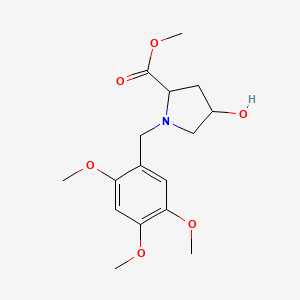![molecular formula C17H17N3O3 B6053399 N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6053399.png)
N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key signaling molecule that promotes cell survival and growth, making it an attractive target for cancer therapy. GSK690693 has been shown to have potent anti-tumor activity in preclinical models, and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide exerts its anti-tumor effects by inhibiting the activity of AKT, a key signaling molecule that promotes cell survival and growth. AKT is activated by a variety of growth factors and other signaling molecules, and in turn activates downstream targets that promote cell growth, proliferation, and survival. By inhibiting AKT activity, this compound blocks these downstream signaling pathways and induces cell death in tumor cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of other kinases, such as p70S6K and SGK, that are also involved in cell growth and survival. In addition, this compound has been shown to induce autophagy, a cellular process that can lead to cell death in some circumstances.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide for laboratory experiments is its specificity for AKT. Unlike other kinase inhibitors that may target multiple kinases, this compound specifically inhibits AKT activity, making it a valuable tool for studying the role of AKT in various cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide. One area of interest is in identifying biomarkers that can predict which patients are most likely to respond to this compound treatment. Another potential direction is in developing combination therapies that can enhance the effectiveness of this compound in treating cancer. Finally, there is also interest in exploring the potential use of this compound in other disease settings, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2-methoxybenzylamine with 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid to form the corresponding amide. This is followed by a series of chemical transformations, including the introduction of a 2,4-difluorophenyl group and the conversion of a carboxylic acid to an amide, to yield the final product.
Scientific Research Applications
N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and survival of a wide range of tumor cell types. In addition, this compound has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-8-13(15-11(2)20-23-17(15)19-10)16(21)18-9-12-6-4-5-7-14(12)22-3/h4-8H,9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIRZDLSZAHFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]cyclopropanecarboxamide](/img/structure/B6053323.png)

![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6053344.png)

![6-isopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B6053356.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6053358.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6053368.png)
![1-(cyclohexylmethyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6053374.png)
![2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6053379.png)




![2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6053408.png)
